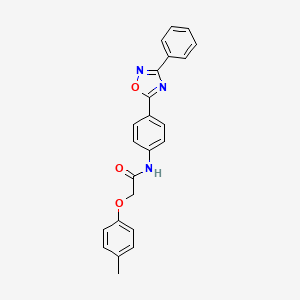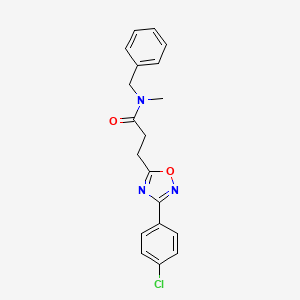
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide, also known as MOB, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. MOB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been linked to its anticancer activity. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been reported to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway by 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been linked to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. Studies have reported that 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been reported to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to have low toxicity and high selectivity for its targets, which makes it a promising compound for drug development. However, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide. Studies are needed to further elucidate its mechanism of action and optimize its therapeutic potential. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has shown promise in cancer research, and further studies are needed to determine its efficacy in preclinical and clinical trials. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has potential applications in other fields, such as neuroprotection and anti-inflammatory activity, and further studies are needed to explore these areas. Finally, studies are needed to optimize the synthesis method of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide and improve its solubility in water for better bioavailability.
Synthesemethoden
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide can be synthesized using different methods, including the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. Another method involves the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. The yield of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide using these methods ranges from 65% to 85%.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMZAMHJASXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

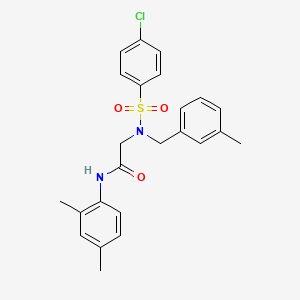
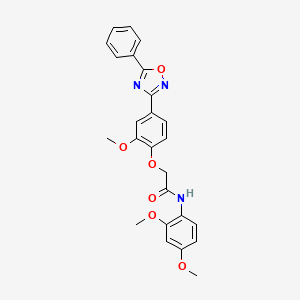
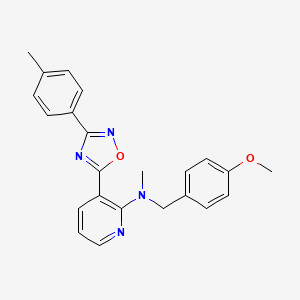
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)


![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)


